molecular formula C7H11Cl3O2 B14349309 Acetic acid, trichloro, 1,1-dimethylpropyl ester CAS No. 90380-56-6

Acetic acid, trichloro, 1,1-dimethylpropyl ester

Katalognummer: B14349309
CAS-Nummer: 90380-56-6
Molekulargewicht: 233.5 g/mol
InChI-Schlüssel: IOFGLFCKRVLSBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, trichloro, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 and a molecular weight of 233.52 g/mol . This compound is a derivative of acetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms, and the esterification involves a 1,1-dimethylpropyl group. It is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

The synthesis of acetic acid, trichloro, 1,1-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,1-dimethylpropanol. The reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows:

Trichloroacetic acid+1,1-dimethylpropanolH2SO4Acetic acid, trichloro, 1,1-dimethylpropyl ester+H2O\text{Trichloroacetic acid} + \text{1,1-dimethylpropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Trichloroacetic acid+1,1-dimethylpropanolH2​SO4​​Acetic acid, trichloro, 1,1-dimethylpropyl ester+H2​O

Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity. These methods often include distillation and purification steps to isolate the desired ester.

Analyse Chemischer Reaktionen

Acetic acid, trichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Acetic acid, trichloro, 1,1-dimethylpropyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid, trichloro, 1,1-dimethylpropyl ester primarily involves its reactivity as an ester. In biochemical contexts, esterases can hydrolyze the ester bond, releasing trichloroacetic acid and 1,1-dimethylpropanol. The trichloroacetic acid can then participate in various metabolic pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Acetic acid, trichloro, 1,1-dimethylpropyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of three chlorine atoms, making it a valuable reagent in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

90380-56-6

Molekularformel

C7H11Cl3O2

Molekulargewicht

233.5 g/mol

IUPAC-Name

2-methylbutan-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C7H11Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3

InChI-Schlüssel

IOFGLFCKRVLSBV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)OC(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.